6-amino-4-methylquinolin-2(1H)-one
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Description
Scientific Research Applications
Synthesis and Anticancer Activity
6-Amino-4-methylquinolin-2(1H)-one derivatives have been studied for their potential in anticancer activities. Novel compounds synthesized from this derivative have shown selective activity against cancer cells, with varying effectiveness across different cancer types. Some compounds have demonstrated an ability to inhibit cell migration, indicating potential therapeutic efficacy in cancer treatment (Kubica et al., 2018).
Synthesis and Pharmacological Evaluation
Research has also focused on synthesizing new derivatives of this compound for pharmacological evaluations. Some of these derivatives, such as JTC-801 and its analogs, have been studied for their potential as nociceptin receptor antagonists, with variations in the quinoline ring showing critical effects on affinity and potency (Sestili et al., 2004).
Synthesis and Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated slight antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating potential uses in developing new antimicrobial agents (Meyer et al., 2001).
Synthesis and Molecular Docking Studies
Molecular docking studies have been conducted on synthesized quinoline-pyrimidine hybrid compounds derived from this compound. These studies have focused on evaluating the cytotoxicity and ADMET properties of these compounds, with specific interest in their action against cancer cell lines like HepG2 and KB cells (Toan et al., 2020).
Antileishmanial Activity
There has been research into the antileishmanial activity of lepidines, a class of 6-methoxy-4-methyl-8-aminoquinoline derivatives. These studies have shown significant activity against the Leishmania donovani model, suggesting their potential in treating leishmaniasis (Kinnamon et al., 1978).
Properties
IUPAC Name |
6-amino-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMWCYPOBDWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.